2-Hydroxy-N-(4-methylphenyl)acetamide
Description
Contextualizing 2-Hydroxy-N-(4-methylphenyl)acetamide within Amide Chemistry and Organic Synthesis Research
The amide bond is a cornerstone of organic chemistry, most notably forming the backbone of peptides and proteins. mdpi.com Consequently, the synthesis and reactivity of amides are subjects of intensive research. N-arylacetamides, the subclass to which this compound belongs, are important intermediates in the production of pharmaceuticals and agrochemicals. mdpi.com
The synthesis of N-arylacetamides is a well-established area of organic synthesis, with numerous methods developed to form the crucial carbon-nitrogen bond. mdpi.com Traditional approaches often involve the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. mdpi.com More contemporary, metal-free strategies have also been developed, for instance, using aryltriazenes and acetonitrile (B52724) to form the N-arylacetamide structure under mild conditions. Other methods include the straightforward N-acetylation of arylamines or the one-pot reductive acetylation of nitroarenes. researchgate.net The existence of these varied synthetic routes highlights the importance of the N-arylacetamide scaffold and provides accessible pathways for the preparation of specific derivatives like this compound for further academic study.
Table 1: Physicochemical Properties of this compound
This interactive table summarizes key computed properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | nih.govuni.lu |
| Molecular Weight | 165.19 g/mol | nih.gov |
| IUPAC Name | N-(2-hydroxy-4-methylphenyl)acetamide | nih.gov |
| Monoisotopic Mass | 165.07898 Da | uni.lu |
| XlogP (predicted) | 1.4 | uni.lu |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C)O | nih.govuni.lu |
| InChIKey | HTVPAACTHAQQAS-UHFFFAOYSA-N | nih.govuni.lu |
Academic Relevance of Hydroxyl and Methylphenyl Moieties in Compound Design
The specific functional groups of a molecule dictate its chemical behavior and its interactions with other molecules. In this compound, the hydroxyl and methylphenyl groups are of particular academic interest due to their profound influence on molecular properties. hyphadiscovery.comgoong.com
The hydroxyl (-OH) group is one of the most fundamental functional groups in medicinal chemistry. researchgate.netnumberanalytics.com Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions with biological targets like proteins and enzymes. numberanalytics.comacs.org This hydrogen-bonding capability can significantly increase a molecule's binding affinity and specificity. researchgate.netacs.org Furthermore, the hydroxyl group increases the polarity of a molecule, which generally enhances water solubility—a critical factor for bioavailability. numberanalytics.com However, this polarity also comes with a high desolvation penalty, meaning energy is required to remove the molecule from its interaction with water before it can bind to a target. researchgate.netacs.org This dual nature makes the strategic placement of hydroxyl groups a key challenge and opportunity in drug design. acs.org
Table 2: Functional Group Contributions in Compound Design
This interactive table outlines the academic relevance of the key functional moieties present in the title compound.
| Functional Group | Key Roles in Academic Compound Design | References |
|---|
| Hydroxyl (-OH) | - Acts as hydrogen bond donor and acceptor, influencing binding affinity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRJPJZYDVQOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317003 | |
| Record name | 2-Hydroxy-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-71-7 | |
| Record name | 2-Hydroxy-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms of 2 Hydroxy N 4 Methylphenyl Acetamide
N-Hydroxyacetylation of P-Toluidine (B81030) for 2-Hydroxy-N-(4-methylphenyl)acetamide Synthesis
A primary route for the synthesis of this compound involves the N-hydroxyacetylation of p-toluidine. researchgate.net This reaction has been a subject of study to elucidate its mechanism and improve its efficiency. Research has demonstrated that in the absence of a catalyst, the reaction between p-toluidine and glycolic acid yields p-toluidiniumglycolate with a reaction yield of 85%. However, the introduction of a catalyst significantly alters the product outcome. researchgate.net
The use of a catalyst is crucial for the efficient synthesis of this compound from p-toluidine. Acetic acid has been identified as an effective catalyst for this N-hydroxyacetylation reaction. researchgate.net In the presence of an acetic acid catalyst, the reaction yield for the formation of this compound reaches up to 94%. researchgate.net Acetic acid can act as both a catalyst and a solvent in these reactions. researchgate.net The catalytic role of acetic acid is attributed to its ability to facilitate the reaction by forming hydrogen bonds, which stabilizes the intermediate molecule. researchgate.net This stabilization promotes the release of a water molecule, driving the reaction towards the formation of the desired acetamide (B32628). researchgate.net The solubility of the reactants in acetic acid also contributes to the enhanced reaction rate and yield. researchgate.net Other catalysts, such as benzophenone, have also been explored for the N-acylation of p-toluidine with acetic acid, demonstrating the versatility of catalytic approaches in these syntheses. ijsrst.comijsrst.com
The mechanism of the N-hydroxyacetylation of p-toluidine in the presence of an acetic acid catalyst has been a subject of detailed investigation. The proposed mechanism suggests that the nitrogen atom of the p-toluidine initially attacks the carbonyl carbon of glycolic acid, leading to the formation of an intermediate molecule. researchgate.netresearchgate.net Acetic acid is believed to neutralize the intermediate N+ and O2- ions that form during this process. researchgate.netresearchgate.net The formation of hydrogen bonds between the reactants and the catalyst enhances the stability of this intermediate. researchgate.net This stabilization facilitates the subsequent dehydration step, where a molecule of water is eliminated, resulting in the formation of the final product, this compound. researchgate.net
Optimization of Reaction Conditions for Yield Enhancement
The optimization of reaction conditions is a critical aspect of maximizing the yield of this compound. Key parameters that influence the reaction outcome include temperature, reaction time, and the presence of a catalyst. Studies have shown that the reaction yield increases with both time and temperature. researchgate.net The use of a Dean-Stark apparatus to remove water from the reaction mixture can also drive the equilibrium towards the product side, further enhancing the yield. researchgate.net
Interactive Data Table: Optimization of this compound Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | - | 85 (for p-toluidiniumglycolate) | researchgate.net |
| Acetic Acid | - | - | 94 | researchgate.net |
| Benzophenone | 80 | 12 | 94 (for N-(p-tolyl)acetamide) | ijsrst.com |
Exploration of General Synthetic Routes to Hydroxyacetamides
The synthesis of hydroxyacetamides, including this compound, can be approached through various general synthetic routes that focus on the formation of the amide bond. These methods are fundamental in organic synthesis and offer a range of options for constructing these valuable molecules.
The formation of the carbon-nitrogen (C-N) bond is the cornerstone of amide synthesis. unimi.itpageplace.de A plethora of methods have been developed to achieve this transformation, ranging from classical approaches to more modern, catalytic systems. unimi.it Traditional methods often involve the reaction of an amine with a carboxylic acid derivative, such as an acyl halide or an acid anhydride. ijsrst.com These methods are generally effective but can be limited by substrate scope and the generation of stoichiometric byproducts.
More recent advancements have focused on the development of catalytic methods for direct amide formation from carboxylic acids and amines. unimi.it These approaches are more atom-economical and environmentally benign. Transition-metal-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of N-aryl amides. pageplace.de Metal-free strategies are also gaining prominence, offering sustainable alternatives for amide bond formation. unimi.it
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules, including acetamide derivatives. MCRs involve the reaction of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.
Several named MCRs, such as the Ugi reaction and the Passerini reaction, are well-established for the synthesis of amide-containing compounds. nih.gov These reactions allow for the rapid assembly of complex structures from simple and readily available starting materials. The development of new MCRs and the application of existing ones to the synthesis of novel acetamide derivatives continue to be active areas of research. researchgate.net
Derivatization from Precursor Molecules Bearing Hydroxyl and Amide Functionalities
The synthesis of this compound can be strategically approached through the derivatization of precursor molecules that already contain the fundamental hydroxyl and amide functionalities. This methodology often involves the use of a protecting group on the hydroxyl moiety, which is subsequently removed in a final derivatization step to yield the target compound. Such an approach is advantageous for ensuring selectivity and achieving high purity of the final product.
A prominent example of this strategy is the hydrolysis of an O-acylated precursor, such as 2-acetoxy-N-(4-methylphenyl)acetamide. In this pathway, the precursor molecule contains the required N-(4-methylphenyl)acetamide structure and also bears the hydroxyl functionality in a protected form as an acetate (B1210297) ester.
The synthesis proceeds in two main stages:
Formation of the Precursor: The precursor, 2-acetoxy-N-(4-methylphenyl)acetamide, is synthesized by the acylation of p-toluidine with an activated derivative of 2-acetoxyacetic acid, such as 2-acetoxyacetyl chloride. This reaction forms the core amide bond while the hydroxyl group remains protected.
Hydrolytic Derivatization: The precursor is then subjected to hydrolysis, typically under basic conditions (saponification), to cleave the acetate ester. This step removes the acetyl protecting group and liberates the hydroxyl group, yielding this compound.
The reaction mechanism for the base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This is followed by the elimination of the acetate leaving group, which is subsequently protonated upon workup, to give the final this compound product.
Interactive Data Table: Synthesis via Hydrolysis of O-Acylated Precursor
| Step | Reactant 1 | Reactant 2 | Product | Reaction Type | Key Conditions |
| 1 | p-Toluidine | 2-Acetoxyacetyl chloride | 2-Acetoxy-N-(4-methylphenyl)acetamide | Acylation | Anhydrous solvent, base (e.g., pyridine) |
| 2 | 2-Acetoxy-N-(4-methylphenyl)acetamide | Sodium Hydroxide (aq) | This compound | Hydrolysis (Saponification) | Aqueous solution, heat |
An alternative and widely documented derivatization strategy involves the nucleophilic substitution of a halogenated precursor. The most common precursor for this route is 2-chloro-N-(4-methylphenyl)acetamide, which can be readily synthesized by reacting p-toluidine with chloroacetyl chloride. researchgate.net While this precursor molecule contains the necessary amide functionality, it lacks a hydroxyl group, featuring a chlorine atom at the alpha-position instead.
The derivatization is achieved through the hydrolysis of 2-chloro-N-(4-methylphenyl)acetamide. In this reaction, the chlorine atom is displaced by a hydroxyl group via a nucleophilic substitution mechanism (SN2). This reaction is typically carried out in an aqueous medium, often with a base to facilitate the substitution. This method is a robust and common pathway for producing α-hydroxy amides from their corresponding α-halo amide precursors. nih.gov
Interactive Data Table: Synthesis via Hydrolysis of Halogenated Precursor
| Parameter | Description |
| Precursor Molecule | 2-Chloro-N-(4-methylphenyl)acetamide |
| Reagent | Water (H₂O), often with a base (e.g., NaOH, NaHCO₃) |
| Product | This compound |
| Byproduct | Chloride salt (e.g., NaCl) |
| Reaction Type | Nucleophilic Substitution (SN2) |
| Mechanism | The hydroxide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. |
Advanced Spectroscopic and Crystallographic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Hydroxy-N-(4-methylphenyl)acetamide
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of all atoms within the this compound molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integral value of each signal provide critical information for structural assignment. The aromatic region would show signals for the protons on both the hydroxyphenyl and methylphenyl rings. Protons on the amide (N-H) and hydroxyl (O-H) groups typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The two methyl groups (one on the phenyl ring and one on the acetamide (B32628) moiety) would each present as sharp singlets.
Based on established chemical shift principles and data from analogous compounds, the predicted ¹H NMR spectral data are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (phenyl rings) | 6.8 - 7.5 | Multiplet (m) |
| Amide H (-NH) | ~9.9 | Singlet (s) |
| Hydroxyl H (-OH) | ~9.2 | Singlet (s) |
| Acetyl CH₃ | ~2.2 | Singlet (s) |
| Phenyl CH₃ | ~2.0 | Singlet (s) |
Note: Predicted values are based on general principles and data for structurally similar compounds. The exact chemical shifts of N-H and O-H protons are highly dependent on the solvent, temperature, and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments. The carbonyl carbon of the amide group is characteristically deshielded and appears at the downfield end of the spectrum. The aromatic carbons appear in the intermediate region, with their specific shifts influenced by the hydroxyl, amino, and methyl substituents. The two methyl carbons are the most shielded and appear at the upfield end of the spectrum.
The anticipated chemical shifts for the carbon atoms in this compound are detailed in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~170 |
| Aromatic C-OH | ~156 |
| Aromatic C-N | ~137 |
| Aromatic C-H & C-C | 115 - 133 |
| Acetyl CH₃ | ~23 |
| Phenyl CH₃ | ~21 |
Note: Predicted values are based on data from structurally related compounds such as N-(4-hydroxy-2-methylphenyl)acetamide and 2-(4-Hydroxyphenyl)-N-(p-tolyl)acetamide. rsc.orgsemanticscholar.org
Utilization of Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad band in the high-frequency region is indicative of the O-H stretching vibration of the phenolic group. The N-H stretching vibration of the secondary amide also appears in this region. The carbonyl (C=O) stretching of the amide group (Amide I band) results in a very strong and sharp absorption. Other significant bands include the N-H bending (Amide II band), C-N stretching, and various vibrations associated with the aromatic rings.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Phenolic -OH |
| ~3300 | N-H stretch | Amide -NH |
| ~1660 (strong) | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1300 | C-N stretch | Amide |
| ~1240 | C-O stretch | Phenol |
| 1600, 1510, 1450 | C=C stretch | Aromatic Ring |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Methyl |
Note: Wavenumbers are approximate and based on typical values for the indicated functional groups found in similar molecules. openaccessjournals.comesisresearch.org
In modern chemical research, experimental IR spectra are often complemented by theoretical calculations to achieve a more precise and complete assignment of vibrational modes. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are used to calculate the vibrational frequencies of the molecule's optimized geometry. researchgate.net
The calculated frequencies are typically higher than the experimental ones due to the calculations being based on a harmonic oscillator model in the gas phase. Therefore, the theoretical wavenumbers are often scaled by an empirical factor to improve the correlation with experimental data. esisresearch.org Such correlative studies allow for the confident assignment of complex vibrations and can help distinguish between different conformations or isomers of a molecule. dntb.gov.ua For this compound, this approach would enable a detailed understanding of the coupling between different vibrational modes, such as the interaction between N-H bending and C-N stretching in the Amide II band.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
The molecular formula of this compound is C₉H₁₁NO₂. High-resolution mass spectrometry (HRMS) would confirm its exact monoisotopic mass, which is calculated to be 165.07898 Da. nih.govuni.lu In typical mass spectrometry experiments using soft ionization techniques like electrospray ionization (ESI), the compound is often observed as protonated or sodiated adducts.
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₉H₁₂NO₂]⁺ | 166.08626 |
| [M+Na]⁺ | [C₉H₁₁NO₂Na]⁺ | 188.06820 |
| [M-H]⁻ | [C₉H₁₀NO₂]⁻ | 164.07170 |
Data sourced from PubChem. uni.lu
Under electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. The fragmentation pattern of amides is well-characterized. miamioh.edu For this compound, key fragmentation pathways would likely include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group, which can lead to the formation of an acylium ion or a resonance-stabilized radical cation.
McLafferty rearrangement: This is less likely as it requires a sufficiently long alkyl chain with a γ-hydrogen, which is absent in the acetamide moiety.
Cleavage of the amide bond: Scission of the C-N bond can generate fragments corresponding to the hydroxyphenyl and N-(4-methylphenyl) moieties.
Analysis of the resulting mass spectrum allows for the piecing together of the molecular structure, confirming the connectivity of the atoms.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₉H₁₁NO₂, HRMS provides an exact mass measurement that can confirm its chemical formula, distinguishing it from other compounds with the same nominal mass.
The theoretical monoisotopic mass of this compound is calculated to be 165.078978594 Da. nih.gov In practice, HRMS analysis, often using techniques like electrospray ionization (ESI), would typically measure the protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the differentiation of masses to several decimal places, providing unambiguous confirmation of the elemental formula. For instance, the calculated mass-to-charge ratio (m/z) for the [M+H]⁺ adduct is 166.08626. uni.lu This level of precision is crucial in research for verifying the identity of newly synthesized compounds or for identifying known compounds in complex mixtures. nih.gov
**Table 1: Predicted HRMS Data for this compound (C₉H₁₁NO₂) **
| Adduct | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.08626 |
| [M+Na]⁺ | C₉H₁₁NNaO₂⁺ | 188.06820 |
Data sourced from predicted values for the isomer N-(2-hydroxy-4-methylphenyl)acetamide. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elicit detailed structural information about a molecule. In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion), such as the protonated molecule of this compound ([M+H]⁺), is selected and subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, and the resulting "daughter" or "product" ions are then analyzed.
The fragmentation pattern provides a fingerprint of the molecule's structure. For N-aryl acetamides, characteristic fragmentation pathways include:
Cleavage of the amide C-N bond: This is a common fragmentation pathway for amides, which would result in fragments corresponding to the hydroxy-acetamide portion and the 4-methylphenylamine (p-toluidine) portion of the molecule.
Loss of ketene (B1206846) (CH₂=C=O): Cleavage of the amide group can lead to the loss of a neutral ketene molecule from the precursor ion.
Fragmentation of the aromatic ring: Further fragmentation can occur within the p-tolyl group, although this typically requires higher collision energy.
By analyzing the masses of these fragment ions, researchers can piece together the molecular structure, confirming the connectivity of the atoms and the identity of the functional groups present.
X-ray Crystallography for Solid-State Structure Determination of Related Amides
While a specific crystal structure for this compound is not available in the cited literature, X-ray crystallography studies on structurally related N-aryl amides and sulfonamides provide a robust framework for understanding its likely solid-state characteristics. This technique offers definitive information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.
Crystal System and Space Group Determination
The crystal system and space group describe the symmetry of the unit cell, which is the basic repeating unit of a crystal lattice. Analysis of related amide and sulfonamide structures reveals a preference for lower-symmetry crystal systems. The monoclinic and triclinic systems are particularly common for this class of compounds, with orthorhombic structures also observed. nih.govnih.govnih.goviucr.org The specific space group provides detailed information about the symmetry operations (e.g., rotations, translations, inversions) within the unit cell.
Table 2: Crystallographic Data for Structurally Related Amides
| Compound Name | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2-Azido-N-(4-methylphenyl)acetamide | Monoclinic | P2₁/c | nih.gov |
| N-[(4-Methylphenyl)sulfonyl]acetamide | Monoclinic | P2/c | nih.govresearchgate.net |
| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | Triclinic | P-1 | nih.govresearchgate.net |
| N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide | Orthorhombic | Pbca | iucr.orgresearchgate.net |
Molecular Conformation and Dihedral Angle Investigations in the Solid State
The three-dimensional shape, or conformation, of a molecule in the solid state is defined by its torsion and dihedral angles. For N-aryl amides, a key conformational feature is the relative orientation of the aromatic ring and the amide plane. This relationship, described by a dihedral angle, is influenced by both steric effects and electronic interactions.
Studies on related structures show a wide range of dihedral angles, indicating significant conformational flexibility. For instance, in N-[(4-Methylphenyl)sulfonyl]acetamide, the dihedral angle between the benzene (B151609) ring and the amide group is 76.7 (3)°. nih.govresearchgate.net In more complex sulfonamides, the twist between two different benzene rings can vary, with reported dihedral angles of 67.03 (10)° and 49.65 (15)° in two different isomers. nih.goviucr.org In some cases, multiple unique molecules can exist in the asymmetric unit, each with a distinct conformation, as seen in 2-azido-N-(4-methylphenyl)acetamide, where N-N-C-C torsion angles vary significantly between the three independent molecules (-173.9°, -102.7°, and -173.6°). nih.gov
Table 3: Selected Dihedral/Torsion Angles in Related Amide Crystal Structures
| Compound Name | Description of Angle | Angle (°) | Reference |
|---|---|---|---|
| N-[(4-Methylphenyl)sulfonyl]acetamide | Dihedral angle between benzene ring and amide group | 76.7 (3) | nih.govresearchgate.net |
| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | Dihedral angle between the two benzene rings | 67.03 (10) | nih.govresearchgate.net |
| N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide | Dihedral angle between the two benzene rings | 49.65 (15) | iucr.orgresearchgate.net |
| N,N-Bis(4-nitrophenyl)acetamide | Dihedral angle between the two phenyl rings | 86.04 (7) | nih.gov |
Analysis of Hydrogen Bonding Geometries within Crystalline Networks
Hydrogen bonding is a dominant intermolecular force that directs the assembly of amide-containing molecules into ordered crystalline networks. researchgate.net The amide group contains a strong hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O), facilitating the formation of robust and predictable interactions.
Table 4: Hydrogen Bonding Motifs in Related Crystalline Amides
| Compound Name | Predominant Hydrogen Bond(s) | Resulting Supramolecular Motif | Reference |
|---|---|---|---|
| N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide | N—H···O | One-dimensional polymeric chains | nih.gov |
| N-[(4-Methylphenyl)sulfonyl]acetamide | N—H···O and C—H···O | Inversion dimers forming an infinite tape | nih.govresearchgate.net |
| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | N—H···O | Supramolecular chains with tubular topology | nih.govresearchgate.net |
| 2-Azido-N-(4-methylphenyl)acetamide | N—H···O | Zigzag chains | nih.gov |
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations on 2-Hydroxy-N-(4-methylphenyl)acetamide
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between computational cost and accuracy for studying molecular systems. nih.govresearchgate.net DFT calculations focus on the electron density to determine the ground-state electronic structure and other properties of a molecule.
Selection and Justification of Exchange-Correlation Functionals (e.g., B3LYP)
The choice of an exchange-correlation functional is critical in DFT as it approximates the complex many-electron interactions. For organic molecules, including N-arylacetamides, the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is widely employed. researchgate.netinpressco.com
Justification for B3LYP:
Accuracy and Efficiency: B3LYP provides a robust trade-off between accuracy and computational demand, making it suitable for molecules of this size. reddit.com It reliably predicts geometries, vibrational frequencies, and electronic properties for a vast range of organic compounds.
Proven Track Record: It has been successfully used in numerous studies of related acetamide (B32628) and aniline (B41778) derivatives, demonstrating its capability to yield results that correlate well with experimental data. nih.govresearchgate.net
Hybrid Functional Nature: As a hybrid functional, B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic and conjugated systems present in this compound. inpressco.com
Choice of Basis Sets and Molecular Geometry Optimization Procedures
A basis set is a set of mathematical functions used to construct the molecular orbitals. The selection of a basis set is a compromise between accuracy and computational expense. For molecules containing first and second-row atoms, Pople-style basis sets are a common and effective choice.
Common Basis Sets for N-Arylacetamides:
6-31G(d,p): This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions are essential for accurately describing the anisotropic electron density in bonded atoms, leading to more reliable molecular geometries and electronic properties. researchgate.netinpressco.com
6-311G(d,p) and higher: For more precise calculations, larger basis sets like 6-311G(d,p) or those including diffuse functions (e.g., 6-31++G(d,p)) can be used. nih.gov Diffuse functions are particularly important for describing anions or molecules with significant lone-pair electron density.
Molecular Geometry Optimization: The geometry optimization process involves finding the minimum energy conformation of the molecule on the potential energy surface. This is achieved by calculating the forces on each atom and adjusting their positions until these forces become negligible. A subsequent frequency calculation is typically performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net
Electronic Structure Analysis of this compound
Understanding the electronic structure is key to predicting a molecule's reactivity, stability, and spectroscopic behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netirjweb.com
For this compound, the HOMO is expected to be primarily located on the electron-rich p-tolyl and amide moieties, which are the most likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the acetamide group and the aromatic ring, indicating the regions susceptible to nucleophilic attack. The energy gap for similar N-arylacetamides calculated at the B3LYP/6-311G(d,p) level is typically in the range of 5.0 to 5.5 eV. researchgate.netresearchgate.netnih.gov
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Acetanilide | B3LYP/6-31+G(d,p) | -6.49 | -0.53 | 5.96 |
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | B3LYP/6–311G(d,p) | -5.31 | -0.27 | 5.04 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It illustrates the charge distribution by color-coding the electrostatic potential on the molecule's electron density surface.
Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net For this compound, the carbonyl oxygen of the amide group and the oxygen of the hydroxyl group would be the most electron-rich regions.
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are usually located around hydrogen atoms, particularly those bonded to electronegative atoms. nih.gov The hydrogen atoms of the amide (N-H) and hydroxyl (O-H) groups would exhibit the most positive potential.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a clear, intuitive prediction of how the molecule will interact with other charged or polar species. researchgate.net
Theoretical Prediction and Validation of Spectroscopic Data
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational method and the experimental structural assignment.
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. However, these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation and the neglect of anharmonicity. To improve agreement with experimental spectra, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)). researchgate.net The comparison between scaled theoretical and experimental IR and Raman spectra aids in the assignment of vibrational modes to specific functional groups within the molecule. nih.govbiorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane (B1202638), TMS) and can be correlated with experimental data. This comparison is invaluable for confirming molecular structure and assigning specific resonances in the experimental spectrum. nih.gov
Computational Infrared Spectra Generation and Comparison with Experimental Results
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules. For N-arylacetamides like this compound, theoretical calculations of the infrared (IR) spectrum are crucial for assigning the vibrational modes observed in experimental Fourier-transform infrared (FT-IR) spectroscopy.
The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, a scaling factor is commonly applied to the computed frequencies to improve the agreement with experimental data.
While a detailed experimental and computational IR spectral analysis for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide a framework for what to expect. For instance, in the related compound 2-azido-N-(4-methylphenyl)acetamide, the experimental FT-IR spectrum shows characteristic peaks at 3254 cm⁻¹ for the N-H amide stretch, 3073 cm⁻¹ for aromatic C-H stretching, and 1660 cm⁻¹ for the C=O amide stretch nih.gov.
A hypothetical comparison for this compound would involve the key vibrational modes outlined in the table below. The expected positions of these bands can be inferred from studies on similar phenolic and acetamide derivatives.
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Hypothetical Scaled Computational Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3400 (broad) | ~3450 | Phenolic O-H stretch |
| ν(N-H) | ~3300 | ~3350 | Amide N-H stretch |
| ν(C-H)arom | ~3100-3000 | ~3150-3050 | Aromatic C-H stretch |
| ν(C-H)aliph | ~2950-2850 | ~2980-2880 | Methyl C-H stretch |
| ν(C=O) | ~1660 | ~1670 | Amide I (C=O stretch) |
| δ(N-H) | ~1550 | ~1560 | Amide II (N-H bend) |
| ν(C-N) | ~1300 | ~1310 | Amide III (C-N stretch) |
Computational Nuclear Magnetic Resonance Chemical Shift Predictions and Correlation
Quantum mechanical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. Theoretical ¹H and ¹³C NMR chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (TMS).
Similar to IR calculations, the accuracy of NMR predictions depends on the chosen level of theory and basis set. The calculated isotropic shielding values are converted into chemical shifts for comparison with experimental data. These predictions are invaluable for assigning signals in complex NMR spectra and for confirming molecular structures.
A computational study of this compound would aim to reproduce these chemical shifts. The correlation between the experimental and computed chemical shifts is often linear, and a high correlation coefficient would validate the computational model.
| Atom | Expected Experimental δ (ppm) | Hypothetical Computational δ (ppm) |
|---|---|---|
| ¹H NMR | ||
| OH | ~9.0-10.0 | ~9.5 |
| NH | ~9.0-9.5 | ~9.2 |
| Aromatic CH | ~6.5-7.5 | ~6.6-7.6 |
| CH₃ (acetamide) | ~2.0 | ~2.1 |
| CH₃ (phenyl) | ~2.2 | ~2.3 |
| ¹³C NMR | ||
| C=O | ~168-170 | ~169 |
| Aromatic C-O | ~150-155 | ~152 |
| Aromatic C-N | ~130-135 | ~133 |
| Aromatic CH | ~115-130 | ~116-131 |
| CH₃ (acetamide) | ~23-25 | ~24 |
| CH₃ (phenyl) | ~20-22 | ~21 |
Analysis of Molecular Stability and Reactivity Descriptors
Quantum chemical calculations can provide a wealth of information about the stability and reactivity of a molecule through various descriptors derived from the electronic structure. These descriptors are often calculated using DFT.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap is 5.0452 eV, indicating good stability researchgate.net.
Global Reactivity Descriptors: These parameters provide a quantitative measure of a molecule's reactivity. They include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors are calculated from the energies of the HOMO and LUMO.
| Parameter | Formula | Hypothetical Value |
|---|---|---|
| EHOMO | - | ~ -6.0 eV |
| ELUMO | - | ~ -1.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.5 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.5 eV |
| Chemical Softness (S) | 1/η | ~ 0.4 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/2η | ~ 2.45 eV |
Investigation of Solvent Effects on Electronic and Structural Parameters
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing insights into how the solvent alters the electronic structure and geometry of the solute. The Polarizable Continuum Model (PCM) is a common method used to approximate the effect of a solvent.
In the context of this compound, solvent effects would be particularly important for understanding its behavior in solution. For instance, the position of the UV-Vis absorption maximum can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism wikipedia.org. Solvents capable of hydrogen bonding can also interact with the hydroxyl and amide groups of the molecule, leading to changes in its conformation and electronic properties.
A computational study of solvent effects on this molecule would involve optimizing its geometry and calculating its electronic properties in the gas phase and in various solvents of different polarities (e.g., a nonpolar solvent like toluene, a polar aprotic solvent like DMSO, and a polar protic solvent like ethanol). The results would reveal how parameters such as the dipole moment, HOMO-LUMO gap, and absorption wavelengths change with the solvent environment. Generally, an increase in solvent polarity is expected to lead to a larger dipole moment and a smaller HOMO-LUMO gap for polar molecules like this compound.
| Parameter | Gas Phase | Toluene (ε=2.4) | DMSO (ε=46.7) | Ethanol (B145695) (ε=24.6) |
|---|---|---|---|---|
| Dipole Moment (Debye) | ~ 3.5 | ~ 4.0 | ~ 5.5 | ~ 5.0 |
| HOMO-LUMO Gap (eV) | ~ 5.0 | ~ 4.9 | ~ 4.7 | ~ 4.8 |
| λmax (nm) | ~ 280 | ~ 285 | ~ 295 | ~ 290 |
Chemical Transformations and Derivatization Strategies for Hydroxyacetamides
Types of Chemical Reactions Applicable to Hydroxyacetamide Functionalities
The reactivity of 2-Hydroxy-N-(4-methylphenyl)acetamide is dictated by the interplay of its constituent functional groups. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution, while the acetamide (B32628) and hydroxyl groups themselves are amenable to a range of chemical modifications.
The phenolic hydroxyl group and the electron-rich aromatic ring are susceptible to oxidation. The specific outcome of an oxidation reaction depends on the oxidizing agent and reaction conditions. For instance, hindered phenols, which share some structural similarities, can undergo oxidation to form various products. acs.org The methyl group attached to the aromatic ring can also be a target for oxidation. Benzylic oxidation can convert the alkyl group into a carboxylic acid, a transformation that can be particularly useful for creating derivatives with altered polarity and functionality. masterorganicchemistry.com
Possible oxidation reactions for this compound are summarized in the table below.
| Reaction Type | Reagent | Potential Product |
| Benzylic Oxidation | Strong oxidizing agents (e.g., KMnO4, Na2Cr2O7) | 4-Acetamido-3-hydroxybenzoic acid |
| Phenolic Oxidation | Mild oxidizing agents | Quinone-type structures |
Reduction reactions can target the acetamide functionality or the aromatic ring. The amide group in the acetamide can be reduced to an amine. For example, the hydrogenolysis of a related acetamidophenol derivative to the corresponding amino-cresol has been reported, demonstrating the feasibility of this transformation. google.com Catalytic hydrogenation can be employed to reduce the aromatic ring, leading to cyclohexyl derivatives. The choice of catalyst and reaction conditions is critical to achieve the desired level of reduction and to avoid side reactions.
The acetamide group itself is generally unreactive towards nucleophilic substitution at the carbonyl carbon. However, the nitrogen atom can exhibit nucleophilic character. More commonly, nucleophilic substitution reactions can be introduced by first modifying the molecule. For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved through the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide, showcasing a nucleophilic substitution of a halide on the acetyl group's alpha-carbon. nih.gov This indicates that derivatization of the acetyl methyl group to introduce a leaving group would enable subsequent nucleophilic substitutions.
Functional Group Interconversions on the Phenolic Hydroxyl and Methyl Substituents
Functional group interconversions of the phenolic hydroxyl and the methyl groups are key strategies for creating a diverse range of derivatives.
The phenolic hydroxyl group can readily undergo O-alkylation to form ethers. This reaction is typically carried out using an alkyl halide in the presence of a base. sciforum.net This modification can significantly alter the compound's solubility and hydrogen bonding capabilities.
The methyl group on the aromatic ring is a site for benzylic functionalization. Benzylic bromination, using reagents like N-bromosuccinimide (NBS), can introduce a bromine atom, which can then serve as a handle for further nucleophilic substitution reactions. masterorganicchemistry.comchemistrysteps.com This allows for the introduction of a wide array of functional groups at this position.
The following table outlines potential functional group interconversions.
| Starting Group | Reaction | Reagent(s) | Product Functional Group |
| Phenolic Hydroxyl | O-Alkylation | Alkyl halide, Base (e.g., K2CO3) thieme-connect.de | Ether |
| Methyl | Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator masterorganicchemistry.comchemistrysteps.com | Benzyl (B1604629) bromide |
| Benzyl bromide | Nucleophilic Substitution | Various nucleophiles (e.g., -CN, -OR, -NR2) | Substituted benzyl group |
Synthetic Strategies for Novel Derivatives to Investigate Structure-Property Relationships
The synthesis of novel derivatives of this compound is essential for exploring structure-property relationships, which is a cornerstone of medicinal chemistry and materials science. nih.govnih.gov By systematically modifying the structure of the parent compound, researchers can probe the influence of different functional groups on its biological activity or material properties.
Strategies for generating novel derivatives can be guided by the chemical transformations discussed above. For example, a library of ether derivatives could be synthesized by reacting the phenolic hydroxyl group with a variety of alkyl halides. Similarly, a series of compounds with different substituents on the methyl group could be prepared via benzylic bromination followed by nucleophilic substitution.
The investigation of N-substituted acetamide derivatives has been a fruitful area of research for identifying compounds with specific biological activities. nih.gov The synthesis of esters of N-(4'-hydroxyphenyl)acetamide has also been explored to develop compounds with anti-inflammatory, analgesic, and antipyretic properties. google.com These examples highlight the importance of derivatization in tuning the pharmacological profile of a lead compound.
The table below presents a hypothetical matrix for the design of novel derivatives based on the core structure of this compound.
| Core Structure Modification | R1 (at Phenolic Oxygen) | R2 (at Benzylic Carbon) | Potential Property to Investigate |
| This compound | H | H | Baseline Activity |
| Derivative Series 1 | Alkyl, Aryl | H | Lipophilicity, Steric Effects |
| Derivative Series 2 | H | -CN, -OR, -NR2 | Polarity, Hydrogen Bonding |
| Derivative Series 3 | Alkyl | -CN, -OR, -NR2 | Combined Effects |
Supramolecular Interactions and Crystal Engineering Investigations
Analysis of Intra- and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are the most significant directional interactions in the crystal packing of amide-containing molecules. The presence of hydroxyl (-OH), amide (N-H), and carbonyl (C=O) groups in 2-Hydroxy-N-(4-methylphenyl)acetamide provides multiple donor and acceptor sites, leading to the formation of intricate and stable hydrogen-bonding networks.
The N-H group of the amide linkage is a potent hydrogen-bond donor, while the carbonyl oxygen is an effective acceptor. This interaction is a hallmark of amide-containing crystal structures. In related acetamide (B32628) derivatives, intermolecular N-H…O hydrogen bonds are consistently observed as a primary motif in directing crystal packing. For instance, in the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, intermolecular N-H…O hydrogen bonds link adjacent acetamide groups, forming tapes or chains that propagate through the crystal lattice. researchgate.netiucr.orgnih.gov These interactions are crucial for the formation of one-dimensional supramolecular chains.
In some cases, intramolecular N-H…O hydrogen bonds can also occur, leading to the formation of stable ring motifs, often denoted by a graph-set descriptor like S(6). nih.gov This type of interaction can influence the conformation of the molecule itself. For example, in 2-hydroxy-N-(4-methylphenyl)benzamide, an intramolecular N-H…O hydrogen bond contributes to the planarity of the molecule. nih.gov
Table 1: Examples of N-H…O Hydrogen Bond Parameters in Related Amide Structures
| Compound | Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) | Motif | Reference |
|---|---|---|---|---|---|---|---|
| 2-hydroxy-N-(4-methylphenyl)benzamide | N-H...O (intramolecular) | 0.86 | 2.08 | 2.719 | 131 | S(6) | nih.gov |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | N-H...O (intermolecular) | 0.86 | 2.16 | 3.025 | 178 | Chain | researchgate.netiucr.org |
| N-(4-hydroxyphenethyl)acetamide | N-H...O (intermolecular) | 0.86 | 2.05 | 2.903 | 172 | Tetramer | nih.govresearchgate.net |
O-H…O Hydrogen Bonds Involving Hydroxyl Groups
The hydroxyl group is another key player in the formation of hydrogen-bonding networks, capable of acting as both a donor and an acceptor. In phenolic acetamides, the hydroxyl group frequently engages in intermolecular O-H…O hydrogen bonds, often with the carbonyl oxygen of a neighboring molecule's acetamide group. This interaction is a significant factor in the assembly of molecules into larger supramolecular structures.
In the crystal packing of 2-chloro-N-(4-hydroxyphenyl)acetamide, O-H…O contacts between hydroxyl groups and amide carbonyl oxygens contribute to the formation of tapes. researchgate.netiucr.orgnih.gov Similarly, in N-(4-hydroxyphenethyl)acetamide, intermolecular O-H…O and N-H…O hydrogen bonds cooperate to form distinct tetramers. nih.govresearchgate.net These interactions can lead to the formation of well-defined ring motifs, such as the R21(6) ring observed in 2-hydroxy-N-(4-methylphenyl)benzamide, which further stabilizes the crystal structure. nih.gov
Table 2: Examples of O-H…O Hydrogen Bond Parameters in Related Structures
| Compound | Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) | Motif | Reference |
|---|---|---|---|---|---|---|---|
| 2-hydroxy-N-(4-methylphenyl)benzamide | O-H...O (intermolecular) | 0.82 | 1.93 | 2.704 | 157 | R21(6) | nih.gov |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | O-H...O (intermolecular) | 0.82 | 2.06 | 2.858 | 166 | Tape | researchgate.netiucr.org |
| N-(4-hydroxyphenethyl)acetamide | O-H...O (intermolecular) | 0.82 | 1.89 | 2.705 | 171 | Tetramer | nih.govresearchgate.net |
C-H…O Hydrogen Bonds and Their Contributions to Crystal Packing
While weaker than conventional hydrogen bonds, C-H…O interactions are increasingly recognized for their significant role in stabilizing crystal structures. In molecules with multiple C-H bonds, particularly those activated by adjacent electron-withdrawing groups or aromatic rings, these weak hydrogen bonds can act in concert to influence molecular conformation and packing.
Role of Hydrogen Bonding in Directing Crystal Packing and Molecular Self-Assembly
The interplay of the aforementioned hydrogen bonds (N-H…O, O-H…O, and C-H…O) is the primary driving force for the molecular self-assembly in hydroxy-substituted N-phenylacetamides. These interactions guide the molecules to arrange themselves in predictable patterns, often referred to as supramolecular synthons.
The combination of N-H…O and O-H…O hydrogen bonds can lead to the formation of robust, higher-order structures. For example, in 2-chloro-N-(4-hydroxyphenyl)acetamide, these interactions work together to form tapes propagating in a specific crystallographic direction. researchgate.netiucr.orgnih.gov In N-(4-hydroxyphenethyl)acetamide, a more complex tetrameric motif with an R44(25) graph-set is formed, which then assembles into corrugated sheets. nih.govresearchgate.net This demonstrates how specific combinations of hydrogen bonds can dictate the dimensionality of the resulting supramolecular architecture, from simple 1D chains to more complex 2D layers. The planarity of molecules, sometimes enforced by intramolecular hydrogen bonds, also facilitates efficient packing. nih.gov
Investigation of Pi-Pi Stacking Interactions in Aromatic Systems
In addition to hydrogen bonding, π-π stacking interactions between aromatic rings are another important non-covalent force that contributes to the stabilization of crystal structures containing phenyl groups. nih.gov These interactions occur when aromatic rings pack in a face-to-face or edge-to-face manner.
In a related structure, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, weak π–π interactions with a centroid–centroid separation of 3.7246 Å are observed, which help to further stabilize the crystal structure. nih.gov The presence of the electron-rich 4-methylphenyl ring in this compound suggests that π-π stacking interactions are likely to play a role in its crystal packing, working in conjunction with the dominant hydrogen-bonding network to achieve a dense and stable solid-state arrangement.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in Related Structures
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and their relative importance.
For N-(2-methoxyphenyl)acetamide, a related compound, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing come from H…H (53.9%), C…H/H…C (21.4%), and O…H/H…O (21.4%) contacts. nih.gov The dnorm plot for this molecule shows distinct red spots, which indicate close intermolecular contacts corresponding to the N-H…O and C-H…O hydrogen bonds. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, the O…H/H…O contacts appear as characteristic spikes in the fingerprint plot. nih.gov This type of analysis provides a detailed picture of the packing environment and corroborates the importance of the various hydrogen-bonding interactions identified through crystallographic analysis.
Coordination Chemistry of Hydroxyacetamide Based Ligands
Chelation Capabilities of the Hydroxyl and Amide Functional Groups
The ability of hydroxyacetamide-based ligands to form complexes with metal ions is primarily attributed to the presence of oxygen and nitrogen donor atoms within the hydroxyl and amide functional groups. These groups can act in concert to form a stable five- or six-membered ring structure with a central metal ion, a process known as chelation. This chelating effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.
The hydroxyl group (-OH) can be deprotonated to form an alkoxide or phenoxide, which is a hard donor and coordinates strongly to metal ions through the oxygen atom. The amide group (-CONH-) is a versatile coordinating agent. While the nitrogen atom can be a potential donor site, coordination more commonly occurs through the carbonyl oxygen atom. This oxygen is a hard donor and its participation in binding is often confirmed by spectroscopic methods. The interplay between the hydroxyl oxygen and the carbonyl oxygen is crucial for the chelating behavior of these ligands. Analogous compounds, such as hydroxamic acids (-CONHOH), are well-known for their potent metal-chelating abilities, particularly for iron (III) and zinc (II). nih.govnih.gov This strong affinity is due to the formation of a stable five-membered ring involving the carbonyl oxygen and the hydroxyl oxygen. nih.govresearchgate.net Hydroxyacetamide ligands employ a similar bidentate (O,O) coordination mode, where the deprotonated hydroxyl oxygen and the carbonyl oxygen bind to the metal center.
The effectiveness of chelation and the stability of the resulting complex are influenced by several factors, including the pH of the solution, the nature of the metal ion, and the steric and electronic properties of the substituents on the ligand.
Synthesis and Spectroscopic Characterization of Metal Complexes with Related Hydroxyacetamide Ligands
The synthesis of metal complexes with hydroxyacetamide-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, are controlled to isolate the desired complex.
The general synthetic procedure involves dissolving the hydroxyacetamide ligand in a solvent like ethanol (B145695) or methanol. A solution of the metal salt (e.g., chlorides, nitrates, or sulfates of transition metals) in the same or a different miscible solvent is then added, often dropwise, to the ligand solution. mdpi.com The reaction mixture may be heated or stirred at room temperature for a specific period to ensure the completion of the reaction. The resulting solid complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. The purity and structure of these synthesized complexes are then confirmed through various analytical and spectroscopic techniques. mdpi.comresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating the nature of metal-ligand bonding in these complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination by monitoring the shifts in the vibrational frequencies of key functional groups upon complexation. For hydroxyacetamide ligands, the most informative regions of the IR spectrum are the stretching vibrations of the O-H, N-H, and C=O groups.
O-H Stretching: The broad band corresponding to the hydroxyl group (ν(O-H)) in the free ligand, typically found around 3400 cm⁻¹, often disappears or shifts upon complexation, indicating the deprotonation of this group and the formation of a metal-oxygen bond.
N-H Stretching: The N-H stretching vibration (ν(N-H)), usually observed around 3300 cm⁻¹, may shift to a lower or higher frequency depending on the involvement of the amide nitrogen in coordination or changes in hydrogen bonding.
C=O Stretching (Amide I band): A shift in the carbonyl stretching frequency (ν(C=O)), typically seen around 1660 cm⁻¹, is a key indicator of coordination through the carbonyl oxygen. This band usually shifts to a lower wavenumber (a negative shift) in the complex's spectrum, which is attributed to the donation of electron density from the carbonyl oxygen to the metal ion, weakening the C=O bond. mdpi.com
Metal-Ligand Vibrations: The formation of new, weaker bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, providing direct proof of coordination. ekb.eg
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal ion. The spectrum of the free ligand typically shows intense absorption bands in the UV region due to π → π* and n → π* transitions within the aromatic ring and the carbonyl group. researchgate.net Upon complexation, these bands may shift (either to longer or shorter wavelengths) as a consequence of coordination. researchgate.net More significantly, the formation of a complex can give rise to new absorption bands in the visible region. These new bands are often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion, which are characteristic of the coordination environment and the geometry of the complex. nih.gov
The stoichiometry (metal-to-ligand ratio) and coordination geometry of the complexes are determined using a combination of techniques, including elemental analysis, magnetic susceptibility measurements, and spectroscopic data. asianpubs.org
Stoichiometry: Elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which allows for the determination of its empirical formula and, consequently, the metal-to-ligand ratio. For instance, a 1:2 stoichiometry indicates that two ligand molecules are coordinated to one metal ion. mdpi.com
Coordination Geometry: The geometry of a complex describes the arrangement of the ligands around the central metal ion. Common coordination geometries include octahedral, tetrahedral, and square planar. libretexts.org
UV-Vis Spectroscopy and Magnetic Susceptibility: For transition metal complexes, the positions and number of d-d transition bands in the UV-Vis spectrum, along with magnetic susceptibility measurements, are highly indicative of the coordination geometry. For example, octahedral Ni(II) complexes typically exhibit three d-d bands, whereas tetrahedral complexes show different spectral patterns. mdpi.com
Predicting Geometry: The coordination number of the central metal ion plays a crucial role in determining the geometry. libretexts.org A coordination number of six almost always results in an octahedral geometry. For a coordination number of four, the geometry can be either tetrahedral or square planar, depending on the metal ion and the ligand field strength. libretexts.org In many cases with bidentate ligands like hydroxyacetamides, metal ions such as Mn(II), Co(II), Ni(II), and Cu(II) form stable octahedral complexes with a 1:2 metal-to-ligand ratio, with the remaining coordination sites being occupied by solvent molecules (e.g., water). mdpi.comasianpubs.org
Potential Research Directions and Broader Academic Impact
Advancements in Asymmetric Synthesis of Hydroxyacetamide Derivatives
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. The hydroxyacetamide core, present in 2-Hydroxy-N-(4-methylphenyl)acetamide, is a common feature in many biologically active molecules. Consequently, the development of stereoselective methods for the synthesis of hydroxyacetamide derivatives is a highly active area of research.
Recent advancements have moved beyond classical resolution techniques to more elegant and efficient catalytic asymmetric syntheses. These methods can be broadly categorized into metal-catalyzed, organocatalyzed, and biocatalytic approaches.
Catalytic Asymmetric Approaches:
Titanium-catalyzed reactions have shown considerable promise in the asymmetric synthesis of α-hydroxy amides and related structures. For instance, chiral titanium complexes can facilitate highly diastereo- and enantioselective Darzens reactions between aldehydes and diazoacetamides, yielding cis-glycidic amides with excellent enantiomeric purities. These glycidic amides can then be readily converted to the desired α-hydroxy amides. Another approach involves the titanium-catalyzed asymmetric oxidation of racemic amines to produce a diverse range of chiral hydroxylamines with high chemo- and enantioselectivity. These hydroxylamines can serve as precursors to chiral hydroxyacetamides.
Beyond titanium, other metal catalysts are also being explored. The use of chiral ligands with various transition metals allows for a broad scope of asymmetric transformations, including hydrogenations and oxidations, that can introduce the desired stereochemistry into hydroxyacetamide precursors.
Organocatalysis:
In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral small molecules, such as those derived from proline or cinchona alkaloids, can catalyze a variety of reactions that lead to the formation of chiral α-hydroxy amides. These methods offer the advantages of being metal-free, often less sensitive to air and moisture, and can provide complementary stereoselectivity to metal-catalyzed reactions.
Biocatalytic Synthesis:
Enzymes are highly efficient and selective catalysts that operate under mild conditions. Biocatalytic methods for the synthesis of chiral hydroxyacetamides are gaining increasing attention. For example, transketolase has been shown to catalyze the asymmetric C-C bond formation to produce N-aryl hydroxamic acids. Similarly, lyases can be employed for the asymmetric hydroamination of fumarate (B1241708) with various arylamines to produce N-arylated aspartic acids, which can be further transformed into chiral hydroxyacetamide derivatives. The use of enzymes offers a green and sustainable alternative to traditional chemical synthesis.
A summary of asymmetric synthesis strategies for hydroxyacetamide derivatives is presented in the table below.
| Synthesis Strategy | Catalyst/Enzyme | Key Transformation | Advantages |
| Metal-Catalyzed | Chiral Titanium Complexes | Asymmetric Darzens Reaction, Asymmetric Oxidation | High enantioselectivity, broad substrate scope |
| Organocatalysis | Proline derivatives, Cinchona alkaloids | Asymmetric Aldol, Mannich, and other reactions | Metal-free, mild reaction conditions |
| Biocatalysis | Transketolase, Lyases | Asymmetric C-C bond formation, Asymmetric hydroamination | High selectivity, environmentally friendly |
Contributions to Lead Compound Identification and Optimization in Chemical Biology Research
The N-aryl hydroxyacetamide scaffold is a privileged structure in medicinal chemistry and chemical biology. Derivatives of this core structure have been found to exhibit a wide range of biological activities, making them attractive starting points for the identification and optimization of lead compounds for drug discovery.
Structure-Activity Relationships (SAR):
Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the design of new therapeutic agents. For N-aryl hydroxyacetamide derivatives, the nature and position of substituents on both the aryl ring and the acetamide (B32628) moiety can have a profound impact on their biological activity.
For instance, in the context of anticancer drug discovery, hydroxyacetamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors. The hydroxamic acid group is a key zinc-binding motif in the active site of HDACs. The N-aryl group can be modified to enhance potency and selectivity for specific HDAC isoforms. The methyl group on the phenyl ring of this compound, for example, could be systematically varied to explore the effect of steric and electronic properties on HDAC inhibition.
Similarly, phenoxyacetamide derivatives have been identified as novel inhibitors of DOT1L, a histone methyltransferase implicated in certain types of leukemia. nih.gov Molecular docking and dynamics simulations have been used to understand the binding modes of these compounds and to guide the design of more potent inhibitors. nih.gov The insights gained from such studies can be applied to the optimization of this compound as a potential lead compound for various biological targets.
Lead Compound Optimization:
Once a lead compound with promising biological activity is identified, it typically requires further optimization to improve its pharmacological properties, such as potency, selectivity, metabolic stability, and bioavailability. The general principles of lead optimization are highly relevant to this compound.
Key optimization strategies include:
Modification of the N-aryl ring: Introduction of different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the phenyl ring can modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for a target protein.
Alterations to the acetamide backbone: The length and substitution of the linker between the hydroxyl and amide groups can be varied to optimize the compound's conformation and interaction with the target.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's pharmacokinetic profile without sacrificing its biological activity. For example, the hydroxyl group could be replaced with other hydrogen-bond donors.
The following table outlines potential modifications to the this compound scaffold for lead optimization.
| Scaffold Position | Potential Modifications | Desired Outcome |
| N-Aryl Ring (p-methylphenyl) | Varying substituents (e.g., -Cl, -F, -OCH3, -CF3) | Improved potency, selectivity, and metabolic stability |
| Acetamide Backbone | Alkyl or aryl substitution on the α-carbon | Enhanced binding affinity and conformational rigidity |
| Hydroxyl Group | Esterification, etherification, or replacement with other functional groups | Prodrug strategies, altered solubility and bioavailability |
| Amide N-H | Alkylation or replacement with other linkers | Modulation of hydrogen bonding and conformational flexibility |
Exploration of Applications in Polymer Science and Materials Development
The presence of both a hydroxyl and an amide functional group in this compound makes it a potentially valuable monomer or functional additive in the development of new polymers and materials.
Monomer for Functional Polyamides and Polyesters:
The hydroxyl group can participate in esterification reactions, while the amide group is a defining feature of polyamides. This dual functionality opens up the possibility of incorporating this compound into polyesters, polyamides, or polyesteramides. The incorporation of hydroxyl groups into the polymer backbone can significantly alter the material's properties. For example, hydroxyl-containing polyamides often exhibit improved hydrophilicity, which can be beneficial for applications such as membranes for water purification. The presence of hydroxyl groups can also serve as sites for further post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.
Improving Interfacial Adhesion in Composites:
Development of Functional Materials:
The ability of the hydroxyl and amide groups to participate in hydrogen bonding can be exploited in the design of self-assembling materials and supramolecular polymers. The specific arrangement of these functional groups in this compound could lead to the formation of well-defined hydrogen-bonded networks, which could be used to create materials with interesting properties, such as gels or liquid crystals. Furthermore, the N-aryl acetamide moiety is found in various functional materials, including dyestuffs and agrochemicals, suggesting that polymers derived from this compound could also have applications in these areas. nih.gov
Potential applications in polymer and materials science are summarized below.
| Application Area | Role of this compound | Potential Benefits |
| Functional Polymers | Monomer for polyesters, polyamides, or polyesteramides | Introduction of hydroxyl functionality, improved hydrophilicity, sites for post-polymerization modification |
| Composite Materials | Component of sizing agents | Enhanced interfacial adhesion between fibers and polymer matrix, improved mechanical properties |
| Supramolecular Chemistry | Building block for self-assembling materials | Formation of hydrogen-bonded networks, creation of gels and liquid crystals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
